Win 68577 was developed by the pharmaceutical company Winthrop Laboratories during research focused on enhancing serotonin levels in the brain. The compound has been referenced in various scientific studies and clinical trials aimed at understanding its pharmacological properties and therapeutic applications.
Win 68577 is classified as a selective serotonin reuptake inhibitor. This classification indicates its primary mechanism of action, which involves blocking the reabsorption of serotonin in the brain, thereby increasing its concentration. It is also categorized under psychoactive drugs due to its effects on mood and behavior.
The synthesis of Win 68577 involves several key steps that can be achieved through organic synthesis techniques. The general synthetic route includes:
The reaction conditions typically involve:
The molecular structure of Win 68577 can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry software to predict its binding affinity to serotonin transporters. X-ray crystallography or nuclear magnetic resonance spectroscopy may provide further insights into its spatial arrangement and interactions.
Win 68577 can undergo various chemical reactions typical for SSRIs, including:
Reactions are typically monitored using high-performance liquid chromatography (HPLC) to determine conversion rates and product purity. Mass spectrometry can also be employed for structural elucidation of reaction products.
Win 68577 exerts its effects primarily through inhibition of the serotonin transporter (SERT). This inhibition prevents the reuptake of serotonin from the synaptic cleft back into presynaptic neurons, leading to increased levels of serotonin available for receptor activation.
Pharmacological studies indicate that Win 68577 has a high binding affinity for SERT compared to other neurotransmitter transporters, which contributes to its selectivity and efficacy as an antidepressant.
Win 68577 has been investigated for various applications in scientific research:
WIN 68577 represents a pioneering non-peptide neurokinin antagonist identified during systematic screening of microbial secondary metabolites in the late 1980s. This period marked a transformative era in neuropharmacology, as researchers sought to overcome the limitations of peptide-based substance P antagonists, which suffered from poor metabolic stability, negligible oral bioavailability, and inability to cross the blood-brain barrier. The discovery emerged from targeted investigations into microbial fermentation broths – a rich source of structurally diverse bioactive compounds – specifically seeking substances capable of inhibiting radiolabeled substance P binding in receptor assays [3] [7].
The compound's discovery predated the clinical development of later neurokinin-1 receptor antagonists such as aprepitant and reflected pharmaceutical research strategies focused on natural product screening rather than rational drug design. As a microbial secondary metabolite, WIN 68577 exemplified how biologically active small molecules from natural sources could serve as valuable pharmacological tools for receptor characterization, despite its eventual limitation to preclinical research. Its identification provided crucial proof-of-concept that non-peptide molecules could effectively antagonize neurokinin receptors, thereby stimulating intensive medicinal chemistry efforts that ultimately yielded clinically approved agents [3] [7]. The structural novelty of WIN 68577 relative to earlier peptide antagonists established a new direction for developing orally bioavailable, centrally penetrant neurokinin modulators.
Table 1: Key Characteristics of WIN 68577
Property | Characterization |
---|---|
Discovery Timeline | Late 1980s |
Origin | Microbial secondary metabolite screening |
Primary Screening Target | Substance P receptor binding inhibition |
Chemical Class | Non-peptide small molecule |
Research Significance | Proof-of-concept for non-peptide NK1 antagonism |
Development Status | Preclinical research compound |
WIN 68577 occupies a foundational position within the structural and functional classification of neurokinin receptor antagonists as a first-generation, selective neurokinin-1 (NK1) receptor antagonist. It demonstrates specific affinity for the NK1 receptor subtype, which preferentially binds substance P over other tachykinins (neurokinin A and neurokinin B) that primarily activate NK2 and NK3 receptors respectively. This pharmacological classification distinguishes it from later-developed dual or pan-neurokinin receptor antagonists and positions it specifically within the substance P-targeting therapeutic category [1] [3] [7].
Structurally, WIN 68577 belongs to the early chemical classes of non-peptide NK1 antagonists characterized by distinct molecular architectures that diverged fundamentally from the peptide backbone of endogenous ligands. Its chemical scaffold differs significantly from subsequent clinical agents such as the triazolomorpholine core of aprepitant or the benzomorpholine structure of rolapitant, reflecting the evolutionary trajectory of NK1 antagonist design. Despite these structural differences, WIN 68577 shares the fundamental mechanism of competitive inhibition at the substance P binding site, functioning as a reversible antagonist that prevents G-protein coupling and subsequent intracellular signaling [1] [7].
The compound's classification is further defined by its specific receptor interaction profile. Unlike later generation NK1 antagonists optimized for human receptor affinity, WIN 68577 exhibited notable species-dependent pharmacological effects – a characteristic feature of early neurokinin antagonists that complicated translational research. This interspecies variance in binding affinity, particularly lower potency at human versus guinea pig NK1 receptors, ultimately limited its therapeutic development while simultaneously providing crucial insights into receptor structural heterogeneity that informed subsequent drug design [3] [7].
Table 2: Classification of WIN 68577 Relative to Clinical Neurokinin-1 Receptor Antagonists
Classification Parameter | WIN 68577 | Later Generation Agents (e.g., Aprepitant, Rolapitant) |
---|---|---|
Receptor Selectivity | Selective NK1 antagonist | Selective NK1 antagonists |
Chemical Lineage | Early microbial-derived scaffold | Optimized heterocyclic scaffolds (e.g., morpholines) |
Species Specificity | Marked variation in affinity | Engineered for high human NK1 affinity |
Development Purpose | Proof-of-concept tool compound | Therapeutic antiemetic agents |
Central Nervous System Penetration | Moderate penetration | Designed for blood-brain barrier crossing |
Structural Relationship to Endogenous Ligand | Non-peptide, dissimilar to substance P | Non-peptide, minimal peptide resemblance |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: